![molecular formula C16H19N3O2 B7642864 N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide, commonly referred to as MRS1477, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MRS1477 is a selective P2Y14 receptor antagonist, which means it can block the effects of the P2Y14 receptor in the body.
Mecanismo De Acción
MRS1477 works by selectively blocking the P2Y14 receptor, which is involved in various physiological processes, including inflammation, immune response, and cancer cell growth. By blocking this receptor, MRS1477 can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
MRS1477 has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. MRS1477 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, MRS1477 has been found to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS1477 has several advantages for lab experiments. It is a selective P2Y14 receptor antagonist, which means it can specifically target this receptor without affecting other receptors in the body. This makes it a useful tool for studying the role of the P2Y14 receptor in various physiological processes. However, MRS1477 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents, which can affect the results of experiments. Additionally, MRS1477 has a short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on MRS1477. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is the role of the P2Y14 receptor in cancer cell growth and metastasis. Future studies could explore the potential of MRS1477 as a cancer treatment. Additionally, research could investigate the effects of MRS1477 on other physiological processes, such as immune response and neurological function.
Conclusion
MRS1477 is a selective P2Y14 receptor antagonist that has potential therapeutic applications in various areas of scientific research. Its anti-inflammatory and anti-cancer properties make it a promising tool for studying the role of the P2Y14 receptor in these processes. While MRS1477 has some limitations for lab experiments, its selectivity and specificity make it a valuable tool for studying the physiological effects of the P2Y14 receptor. Future research could explore its potential therapeutic applications in metabolic disorders and cancer treatment, as well as its effects on other physiological processes.
Métodos De Síntesis
MRS1477 is synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with a protected pyridine-3-amine. The reaction results in the formation of a pyridine-3-carboxylic acid amide, which is then reacted with a protected pyridine-4-amine. The final step involves the deprotection of the intermediate compound, resulting in the formation of MRS1477.
Aplicaciones Científicas De Investigación
MRS1477 has been found to have potential therapeutic applications in various areas of scientific research. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MRS1477 has also been found to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, MRS1477 has been shown to have potential in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-14-5-4-12(10-18-14)11-19-15(20)13-6-8-17-9-7-13/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANDPDQEWZNJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
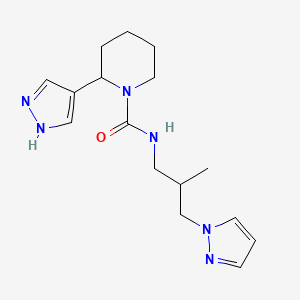
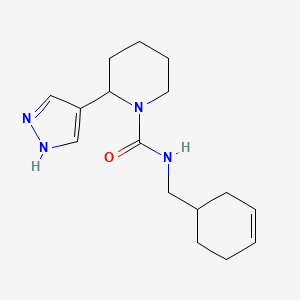
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
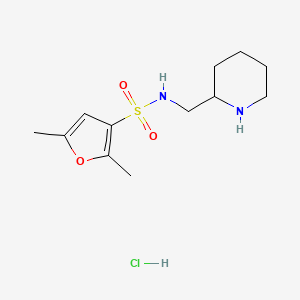
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
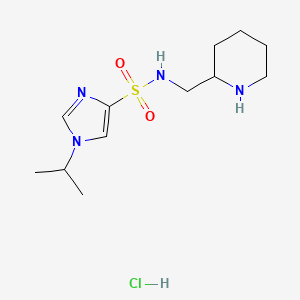
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
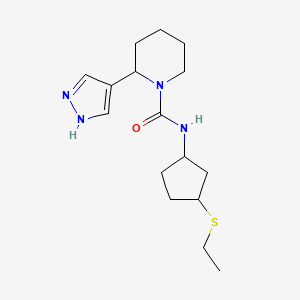
![N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7642846.png)
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
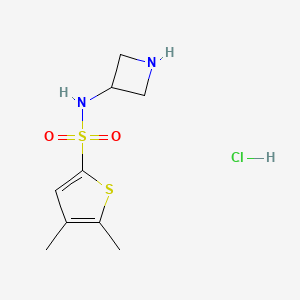
![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)